2-(Azetidin-3-ylmethoxy)-5-nitropyridine
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Overview
Description
2-(Azetidin-3-ylmethoxy)-5-nitropyridine is a chemical compound characterized by its unique structure, which includes an azetidine ring, a methoxy group, and a nitro-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylmethoxy)-5-nitropyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common approach is the reaction of azetidine with a suitable electrophile to introduce the methoxy group, followed by nitration to introduce the nitro group on the pyridine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-ylmethoxy)-5-nitropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Reduction products such as amines or hydroxylamines.
Substitution: Substituted azetidines or pyridines.
Scientific Research Applications
2-(Azetidin-3-ylmethoxy)-5-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-(Azetidin-3-ylmethoxy)-5-nitropyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can act as an electrophile, while the azetidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine
3-(2-Methylphenoxy)azetidine hydrochloride
3-(3-Methoxyphenyl)azetidine hydrochloride
Uniqueness: 2-(Azetidin-3-ylmethoxy)-5-nitropyridine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(azetidin-3-ylmethoxy)-5-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)8-1-2-9(11-5-8)15-6-7-3-10-4-7/h1-2,5,7,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXIMHCDXYLPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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